molecular formula C15H11N B8574275 8-Phenylquinoline CAS No. 605-04-9

8-Phenylquinoline

Cat. No. B8574275
Key on ui cas rn: 605-04-9
M. Wt: 205.25 g/mol
InChI Key: WJWVMGIAUYAQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552013B1

Procedure details

A degassed solution of 8-bromoquinoline (1.0 g, 4.81 mmol) (Aldrich) in dioxane (50 mL)/H2O (10 mL) was treated with phenylboronic acic (0.64 g, 5.29 mmol) (Aldrich), Pd(Ph3P)4 (0.050 g, 0.04 mmol) and K2CO3 (0.73 g, 5.29 mmol). After refluxing for 4 hours under a N2 atmosphere the reaction was allowed to cool, diluted with EtOAc and separated. After drying over Na2SO4 and SiO2 chromatography (95:5 Hexanes/EtOAc) the titled compound was isolated as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.O.C1N(COCCO)[C:16]2NC(N)=N[C:26](=O)[C:15]=2N=1.[C:29]([O-])([O-])=O.[K+].[K+].O1[CH2:40][CH2:39]OCC1>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:16]1([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[CH:15]=[CH:26][CH:40]=[CH:39][CH:29]=1 |f:3.4.5,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC=NC12
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0.64 g
Type
reactant
Smiles
C1=NC2=C(N1COCCO)NC(=NC2=O)N
Name
Quantity
0.73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.05 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 hours under a N2 atmosphere the reaction
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and SiO2 chromatography (95:5 Hexanes/EtOAc) the titled compound
CUSTOM
Type
CUSTOM
Details
was isolated as a colorless oil

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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